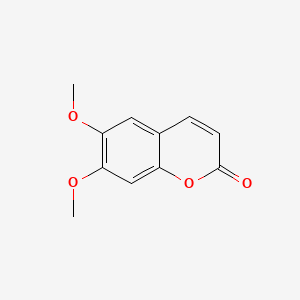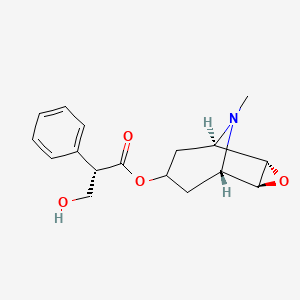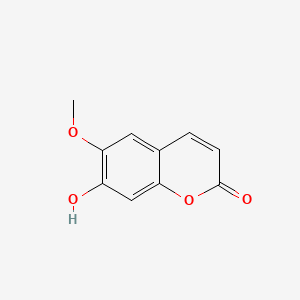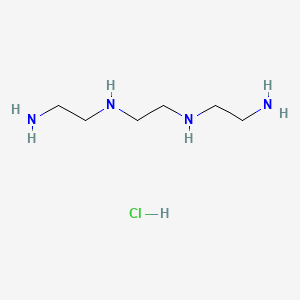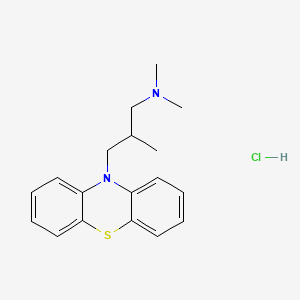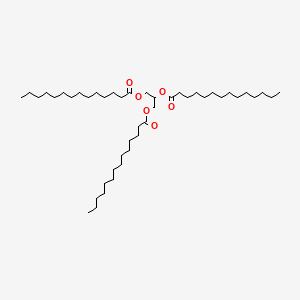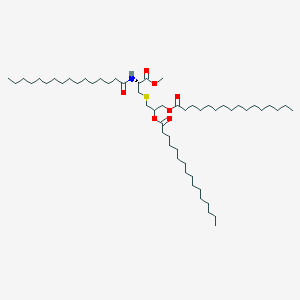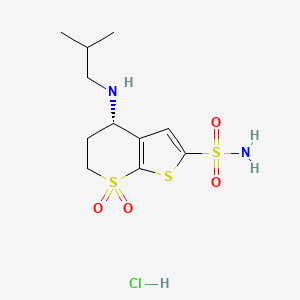
Sezolamide hydrochloride
Overview
Description
Sezolamide hydrochloride is a potent carbonic anhydrase inhibitor, initially developed by Merck Sharp & Dohme Corp. It is primarily used in the treatment of ocular conditions such as glaucoma and ocular hypertension. The compound works by reducing intraocular pressure, making it a valuable therapeutic agent in ophthalmology .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sezolamide hydrochloride involves several key steps:
Formation of Amide: The reaction of a precursor compound with acetonitrile in sulfuric acid provides the amide intermediate.
Hydrolysis: This intermediate is then hydrolyzed in a mixture of hydrochloric acid and methanol to yield a 4-amino derivative.
Acylation and Reduction: The 4-amino derivative undergoes acylation with isobutyryl chloride, followed by reduction with a borane-methylsulfide complex to produce the racemate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high yield and purity. The process involves careful control of reaction conditions and purification steps to obtain the final product suitable for pharmaceutical use .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: The compound can be reduced using agents like borane-methylsulfide complex.
Substitution: It can participate in substitution reactions, especially involving its sulfonamide group.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide and sodium tungstate.
Reducing Agents: Borane-methylsulfide complex.
Substitution Reagents: Isobutyryl chloride for acylation.
Major Products: The major products formed from these reactions include various derivatives of this compound, which may have different pharmacological properties .
Scientific Research Applications
Sezolamide hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a model compound in studying carbonic anhydrase inhibitors.
Biology: Investigated for its effects on cellular processes involving carbonic anhydrase.
Medicine: Primarily used in the treatment of glaucoma and ocular hypertension.
Industry: Employed in the development of new ophthalmic drugs and formulations.
Mechanism of Action
Sezolamide hydrochloride exerts its effects by inhibiting the enzyme carbonic anhydrase. This inhibition reduces the production of bicarbonate ions, leading to decreased aqueous humor secretion in the eye, thereby lowering intraocular pressure. The compound specifically targets carbonic anhydrase isoenzymes in the ciliary processes of the eye .
Comparison with Similar Compounds
Dorzolamide: Another carbonic anhydrase inhibitor used in the treatment of glaucoma.
Acetazolamide: A systemic carbonic anhydrase inhibitor used for various medical conditions, including glaucoma and altitude sickness
Comparison:
Sezolamide vs. Dorzolamide: Both are topical carbonic anhydrase inhibitors, but sezolamide has shown higher potency in reducing intraocular pressure.
Sezolamide vs. Acetazolamide: Sezolamide is used topically, whereas acetazolamide is used systemically. .
Sezolamide hydrochloride stands out due to its high potency and targeted action in reducing intraocular pressure, making it a valuable compound in ophthalmic treatments .
Properties
CAS No. |
119271-78-2 |
|---|---|
Molecular Formula |
C11H19ClN2O4S3 |
Molecular Weight |
374.9 g/mol |
IUPAC Name |
(4S)-4-(2-methylpropylamino)-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide;hydrochloride |
InChI |
InChI=1S/C11H18N2O4S3.ClH/c1-7(2)6-13-9-3-4-19(14,15)11-8(9)5-10(18-11)20(12,16)17;/h5,7,9,13H,3-4,6H2,1-2H3,(H2,12,16,17);1H/t9-;/m0./s1 |
InChI Key |
VYZDSLFBCSLIEA-FVGYRXGTSA-N |
Isomeric SMILES |
CC(C)CN[C@H]1CCS(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N.Cl |
SMILES |
CC(C)CNC1CCS(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N.Cl |
Canonical SMILES |
CC(C)CNC1CCS(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N.Cl |
Appearance |
Solid powder |
| 119271-78-2 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(+-)-isomer of sezolamide (R)-isomer of sezolamide (S)-isomer of sezolamide 5,6-dihydro-4-(2-methylpropyl)amino-4H-thieno(2,3-b)thiopyran-2-sulfonamide-7,7-dioxide MK 0927 MK 417 MK 927 MK-0927 MK-417 MK-927 sezolamide sezolamide hydrochloride sezolamide monohydrochloride sezolamide monohydrochloride(+)-(S)-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(41S,6aS,6a1R,14aS)-6,6a,13,14-tetrahydro-3H,41H,5H-6a1,14a-ethano[1,3]dioxolo[4',5':5,6]indolo[3,2,1-de]pyrido[3,2,1-ij][1,5]naphthyridin-13-ol](/img/structure/B1681559.png)
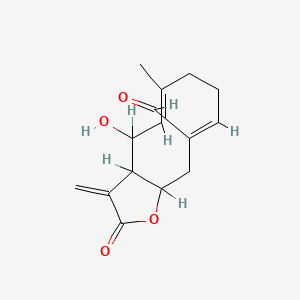
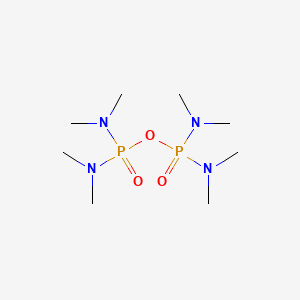

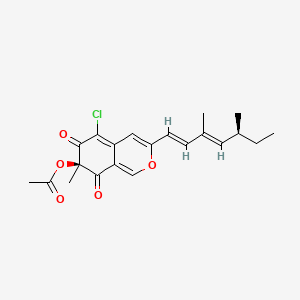
![3-oxo-3-[[(10E,12Z,20E)-5,7,9,19,23,25,27,31,33,34,35-undecahydroxy-8,14,18,22,26,30-hexamethyl-15-[(E)-4-methyl-12-[(N'-methylcarbamimidoyl)amino]dodec-8-en-2-yl]-17-oxo-16,37-dioxabicyclo[31.3.1]heptatriaconta-10,12,20-trien-3-yl]oxy]propanoic acid](/img/structure/B1681567.png)
